molecular formula C₁₃H₁₆Cl₃NO₈ B1140103 2,3,4-Tri-O-acetyl-a-D-xylopyranosyl trichloroacetimidate CAS No. 128376-91-0

2,3,4-Tri-O-acetyl-a-D-xylopyranosyl trichloroacetimidate

Cat. No. B1140103
M. Wt: 420.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Selective acetylation of D-xylose with acetic anhydride in dry pyridine yields 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl among other triacetyl derivatives. The synthesis pathway involves the protection of hydroxyl groups to control the reactivity and selectivity of the glycosylation reaction. These O-acetyl derivatives and the derived monochloroacetyl compounds have been analyzed by 13C- and 1H-NMR spectroscopy (Utille & Gagnaire, 1982).

Molecular Structure Analysis

The molecular structure of carbohydrate derivatives like 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate has been elucidated using spectroscopic methods, including NMR spectroscopy. These analyses provide insights into the stereochemistry and conformation of the glycosyl donor, which are critical for understanding its reactivity in glycosylation reactions.

Chemical Reactions and Properties

2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate participates in glycosylation reactions as a glycosyl donor. The trichloroacetimidate group is a leaving group that, upon activation, facilitates the formation of glycosidic bonds with various acceptors. This compound has shown efficiency in forming both O- and C-glycosidic bonds under different conditions (Baudry et al., 1998).

Scientific Research Applications

  • Synthesis of Antithrombotic Compounds : It has been used in the synthesis of antithrombotic drugs, such as Iliparcil. Different conditions for glycosylation were explored using this compound as a donor, demonstrating its utility in large-scale industrial processes (Collette et al., 1999).

  • Formation of Disaccharides : Research has shown its effectiveness in glycosidation reactions to form disaccharides. The study highlighted the compound's ability to selectively produce α:β mixtures of disaccharides (Mehta & Pinto, 1992).

  • Synthesis of Complex Carbohydrates : The compound has been instrumental in synthesizing complex carbohydrates, such as the pentasaccharide moiety of an asterosaponin. This demonstrates its role in creating biochemically significant sugar structures (Bing & Schmidt, 1992).

  • Glycoside Formation : It has been used for efficient and stereoselective glycoside formation, particularly in producing pseudodisaccharides and investigating their inhibitory activities (Hashimoto & Izumi, 1993).

  • Short Synthesis Routes : Studies have utilized this compound for the short and highly selective synthesis of xylobiosides, showcasing its efficiency in streamlining synthetic pathways (Ziser, 1994).

  • Preparation of C-Hetaryl Glycosides : It has been applied in the preparation of C-hetaryl glycosides, offering insights into the synthesis of previously unknown compounds (Baudry et al., 1998).

  • Synthesis of Oligosaccharides in Glycoproteins : The compound has been used in synthesizing oligosaccharides found in N-glycoproteins, highlighting its importance in understanding biological systems (van der Ven et al., 1994).

  • Development of Pharmaceutical Intermediates : Its utility extends to the development of pharmaceutical intermediates, demonstrating its relevance in drug development and synthesis (Amann et al., 2016).

properties

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHJYXWJQCCPK-LMLFDSFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl Trichloroacetimidate

Citations

For This Compound
2
Citations
JGM van der Ven, JCHM Wijkmans, JP Kamerling… - Carbohydrate …, 1994 - Elsevier
The synthesis is reported of methyl 3,6-di-O-(3-O-methyl-α-d-mannopyranosyl)-2-O-β-d-xylopyranosyl-β-d-mannopyranoside (2), methyl 6-O-α-d-mannopyranosyl-3-O-(3-O-methyl-α-d-…
Number of citations: 13 www.sciencedirect.com
R Rai - 2006 - search.proquest.com
Two novel Pyranmycins TC022 and TC046 have been synthesized using the divergent synthetic approach. These compounds were tested for their antibacterial activity and were part of …
Number of citations: 2 search.proquest.com

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